N-[3-(1H-imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Overview
Description
“N-[3-(1H-imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the imidazole ring .
Synthesis Analysis
The synthesis of such compounds often involves condensation reactions of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding targets . The oxime at C-9 is benzoylated to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazolpropyl group attached to N-3, a Boc group at N-7, and a benzoylated-oximated group at C-9 . The presence of these functional groups contributes to the compound’s unique chemical properties.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the imidazole and pyrrole rings, as well as the various functional groups attached to them . For example, the compound can form complexes with other molecules, such as β-cyclodextrin .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given the presence of the imidazole ring . It is also likely to be soluble in water and other polar solvents due to the presence of polar functional groups .Scientific Research Applications
DNA Recognition and Gene Expression Control
N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides, similar in structure to N-[3-(1H-imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, can target specific DNA sequences in the minor groove of DNA. This action helps in controlling gene expression, which has implications for treating diseases like cancer. Polyamides like distamycin bind as dimers in the minor groove of DNA and recognize specific sequences. Synthetic analogs incorporating N-methylimidazole into the heterocyclic core have shown high specificity for G/C rich sequences (Chavda et al., 2010).
DNA Binding Properties
Pyrrole−imidazole polyamides are used in recognizing core 5‘-GGG-3‘ sequences in the minor groove of double-stranded DNA. These polyamides, including variants of the compound , demonstrate high specificity for DNA binding, which can be important in the study of genetic interactions and potential therapeutic applications (Swalley et al., 1996).
Potential Medicinal Agents
Research on compounds structurally related to this compound indicates their potential as medicinal agents. These compounds are being investigated for their roles in treating various diseases, including cancer, by targeting specific DNA sequences (Chavda et al., 2010).
Orthogonal DNA Recognition
Pyrrole and imidazole-containing polyamides, similar to the compound , can be designed to recognize DNA sequences of 6–8 base pairs. Modifications to these polyamides, such as adding a second amino group, can enhance DNA binding affinity and water solubility while retaining sequence specificity. This is significant for studying DNA-protein interactions and for potential therapeutic applications (Satam et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-5-2-3-6-16(14)18(24)15-11-17(22-12-15)19(25)21-7-4-9-23-10-8-20-13-23/h2-3,5-6,8,10-13,22H,4,7,9H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVBBQTVOGFTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142940 | |
Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478249-38-6 | |
Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478249-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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